molecular formula C19H25N3 B8539135 2-(4-Benzhydrylpiperazino)ethaneamine

2-(4-Benzhydrylpiperazino)ethaneamine

Cat. No.: B8539135
M. Wt: 295.4 g/mol
InChI Key: NBKIHCZTVDRVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzhydrylpiperazino)ethaneamine is a piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the 4-position of the piperazine ring and an ethaneamine (-CH2CH2NH2) side chain. The benzhydryl group confers significant lipophilicity, which may enhance blood-brain barrier permeability, while the ethaneamine moiety offers flexibility for receptor interactions. This compound serves as a precursor for derivatives with varied pharmacological activities, such as O-methyloxime and acetoacetate esters .

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C19H25N3/c20-11-12-21-13-15-22(16-14-21)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16,20H2

InChI Key

NBKIHCZTVDRVCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-(4-Benzhydrylpiperazino)ethaneamine (hypothetical) C19H25N3 295.43 Benzhydryl, ethaneamine High lipophilicity; potential CNS activity due to benzhydryl group .
4-(4-Methylpiperazino)aniline C11H17N3 191.27 Methyl, aniline Lower molecular weight; mp 89–91°C; likely used as an intermediate in drug synthesis .
2,2,6,6-Tetramethylpiperidin-4-yl acetate C11H21NO2 199.29 Tetramethyl, acetate Piperidine core (vs. piperazine); steric hindrance may reduce receptor binding .
2-(4-Benzy...O-methyloxime (CAS 551921-46-1) C26H28FN3O 417.50 Benzhydryl, fluorophenyl, O-methyloxime Halogen (F) enhances electronic interactions; oxime group may improve stability .
2-(4-Benzhydrylpiperazino)ethyl Acetoacetate C23H29N3O3 395.50 Benzhydryl, ethyl acetoacetate Esterification reduces polarity; potential prodrug design .

Key Structural and Functional Differences

Core Heterocycle: Piperazine vs. Piperidine: Piperazine derivatives (e.g., this compound) contain two nitrogen atoms in the ring, enabling stronger hydrogen bonding compared to piperidine analogs (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl acetate). This difference affects solubility and receptor affinity .

Substituent Effects: Benzhydryl Group: Increases lipophilicity and membrane permeability compared to smaller groups (e.g., methyl in 4-(4-Methylpiperazino)aniline). This may enhance CNS penetration but reduce aqueous solubility . Halogenated Derivatives: Fluorine or chlorine substituents (e.g., in CAS 551921-46-1) improve metabolic stability and electronic interactions with targets .

Ester/Acetoacetate Derivatives: These modifications (e.g., ethyl acetoacetate) reduce polarity, prolonging half-life but requiring enzymatic cleavage for activation .

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